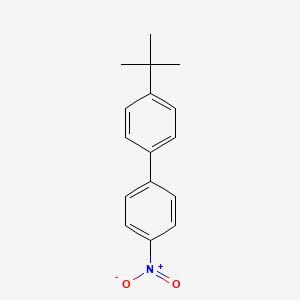

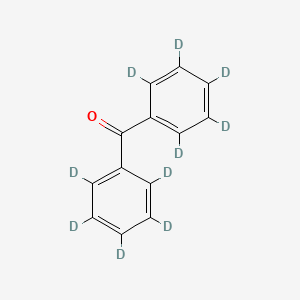

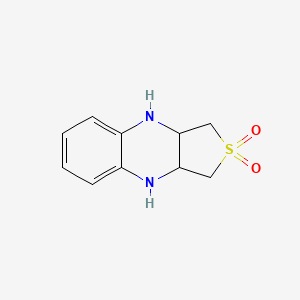

![molecular formula C13H12BrNO B1335077 8-溴-2,4-二甲基-2,3-二氢呋喃[3,2-c]喹啉 CAS No. 332898-44-9](/img/structure/B1335077.png)

8-溴-2,4-二甲基-2,3-二氢呋喃[3,2-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline is a brominated heterocyclic molecule that is part of the quinoline family. This family of compounds is known for its diverse range of biological activities and applications in medicinal chemistry. The presence of the bromine atom makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related quinoline derivatives has been reported in the literature. For instance, the synthesis of 2-bromomethyl-4-methyl-2,3-dihydrofuro[3,2-c]quinoline was achieved through electrophilic intramolecular heterocyclization, which involved the action of bromine on a precursor molecule . Additionally, a synthetic procedure for benzo-substituted 2-bromomethyl-4-methyl-2-chloro-2,3-dihydrofuro[3.2-c]quinolines was developed, providing a method for obtaining various substituted furoquinolines . These methods highlight the reactivity of bromine in the context of quinoline synthesis and its utility in generating complex heterocyclic structures.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be quite complex, as evidenced by the crystal structure determination of related compounds. For example, the crystal structure of 7,7-Dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline revealed a half-chair conformation of the six-membered ring and the presence of intermolecular hydrogen bonds . Another compound, 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, showed a distorted boat conformation for the pyridine ring and non-classical hydrogen bonds in its structure . These findings suggest that brominated quinoline derivatives can adopt various conformations, which may influence their reactivity and interactions.

Chemical Reactions Analysis

Brominated quinoline derivatives are known to undergo a variety of chemical reactions. The reactivity of the bifunctional ambiphilic molecule 8-(dimesitylboryl)quinoline, which is structurally related to 8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline, was studied, and it was found to rapidly hydrolyze to form different boronic acid derivatives . This molecule also formed coordination complexes with metals such as Cu(I), Ag(I), and Pd(II), demonstrating the potential of brominated quinolines to engage in complexation reactions with transition metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated quinoline derivatives can be inferred from their molecular structures and the types of reactions they undergo. For instance, the presence of bromine atoms and other substituents can significantly affect the molecule's density, melting point, and solubility. The crystallographic data provided for some derivatives indicate monoclinic space groups, specific cell dimensions, and densities, which are crucial for understanding the material properties of these compounds . The reactivity of these molecules, such as their ability to form hydrogen bonds and π-π interactions, also contributes to their chemical properties and potential applications in synthesis and material science .

科学研究应用

合成和化学转化

化合物8-溴-2,4-二甲基-2,3-二氢呋喃[3,2-c]喹啉由于其在各种合成和转化过程中的潜力而备受关注。Klásek等人(2003年)的研究探讨了4-烷基/芳基-5,6-二氢-2H-吡喃[3,2-c]喹啉-2,5-二酮的合成,并研究了其3-溴衍生物的分子重排。这项研究为相关化合物在合成化学中的化学途径和潜在应用提供了见解(Klásek等人,2003年)。Avetisyan等人(2007年)的另一项研究讨论了2-溴甲基-4-甲基-2,3-二氢呋喃[3,2-c]-喹啉的合成,并探讨了其转化,揭示了该化合物在化学反应中的多功能性(Avetisyan, Aleksanyan, & Sargsyan, 2007)。

生物活性和应用

进一步的研究确定了该化合物衍生物的潜在生物活性。Abdel‐Wadood等人(2014年)合成了噻吩[3,2‐c]喹啉和吡咯[3,2‐c]喹啉的衍生物,使用8-溴-2,4-二甲基-2,3-二氢呋喃[3,2-c]喹啉作为前体。该研究突出了这些合成化合物对各种革兰氏阳性和阴性细菌菌株的显著抗菌活性,表明该化合物在开发新的抗微生物药物中的潜力(Abdel‐Wadood等人,2014年)。

结构表征和分析

Xiang(2009年)专注于合成和表征与8-溴-2,4-二甲基-2,3-二氢呋喃[3,2-c]喹啉密切相关的化合物,提供了有关其晶体结构的宝贵数据,并建议在材料科学和分子工程中的潜在应用(Wangchun Xiang, 2009)。

属性

IUPAC Name |

8-bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-7-5-10-8(2)15-12-4-3-9(14)6-11(12)13(10)16-7/h3-4,6-7H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSXFXXXGXEDJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N=C3C=CC(=CC3=C2O1)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389602 |

Source

|

| Record name | 8-bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline | |

CAS RN |

332898-44-9 |

Source

|

| Record name | 8-bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

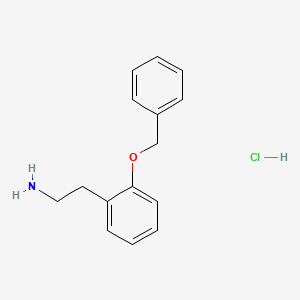

![2-(1H-Benzo[d]imidazol-6-yl)acetic acid](/img/structure/B1335018.png)

![5-Bromobenzo[d]isoxazol-3(2H)-one](/img/structure/B1335019.png)